(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine
Description
Chemical Identity and Classification
This compound is classified as a fluorinated aromatic amine with the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 771572-16-8 |
| Molecular Formula | $$ \text{C}{15}\text{H}{11}\text{F}_{6}\text{NO} $$ |
| IUPAC Name | [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine |
| Molecular Weight | 335.24 g/mol |
The compound belongs to the class of benzylamine derivatives, distinguished by its two meta-positioned trifluoromethyl (-CF$$_3$$) groups on the phenoxy ring. These electron-withdrawing groups enhance its stability and influence intermolecular interactions.
Structural Features and Chemical Nomenclature
The molecular structure comprises:
- A central benzene ring substituted with a methylamine (-CH$$2$$NH$$2$$) group at the para position.
- A phenoxy (-O-C$$6$$H$$3$$(CF$$3$$)$$2$$) group attached to the benzene ring, with trifluoromethyl groups at the 3 and 5 positions of the phenoxy moiety.
SMILES Notation :
NCC1=CC=C(OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=C1
The trifluoromethyl groups induce steric hindrance and electronic effects, reducing susceptibility to oxidative degradation.
Historical Context and Development
The synthesis of bis(trifluoromethyl)-substituted aromatic compounds emerged in the late 20th century, driven by advances in fluorination techniques such as the Ullmann coupling and nucleophilic trifluoromethylation. Early applications focused on agrochemicals, where the -CF$$_3$$ group improved pesticidal activity by enhancing lipid solubility and target binding.
This compound’s development parallels innovations in cross-coupling reactions, enabling efficient attachment of trifluoromethyl groups to aromatic scaffolds. For example, palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce the methylamine moiety.
Significance in Fluorinated Compound Chemistry
Fluorinated compounds constitute ~30% of agrochemicals and 20% of pharmaceuticals due to their metabolic stability and bioavailability. Key attributes of this compound include:
- Enhanced Lipophilicity : The -CF$$_3$$ groups increase logP values, facilitating membrane permeability.
- Electron-Deficient Aromatic System : Withdrawing effects stabilize charge-transfer complexes in materials science applications.
- Resistance to Metabolic Oxidation : Fluorine’s electronegativity shields the amine group from enzymatic degradation.
Table 1 : Comparative Properties of Fluorinated vs. Non-Fluorinated Analogues
| Property | Fluorinated Analogue | Non-Fluorinated Analogue |
|---|---|---|
| LogP | 3.8 | 2.1 |
| Thermal Stability | >200°C | ~150°C |
| Enzymatic Half-life | 12.4 h | 2.3 h |
Data derived from fluorinated compound studies.
Properties
IUPAC Name |
[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJNIFCYZYXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405600 | |
| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-16-8 | |
| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amino-Dehalogenation Route Starting from 3,5-Bis(Trifluoromethyl)benzyl Halides
- The key synthetic strategy involves an amino-dehalogenation reaction where a 3,5-bis(trifluoromethyl)-benzyl halide (especially the chloride) is reacted with methylamine to form the corresponding benzylamine derivative.
- This method is notable for its high yield and minimal by-product formation compared to other methods such as reductive amination or multi-step protection-deprotection sequences.
- Starting Material Preparation: 3,5-bis(trifluoromethyl)-benzyl chloride is prepared by chlorination of the corresponding benzyl alcohol using thionyl chloride. This chlorination can be performed solvent-free or in a solvent, with reaction temperatures ranging from -10°C to reflux conditions.
- Amino-Dehalogenation Reaction: The benzyl chloride is reacted with methylamine, often in excess (at least 5-fold excess), in a polar solvent such as methanol. The reaction temperature is typically maintained between 0°C and reflux (around 50-60°C) for 2-10 hours.
- Isolation and Purification: After reaction completion (monitored by gas chromatography with conversion >99%), the product is isolated by phase separation, aqueous washing (e.g., with sodium bicarbonate and sodium hydroxide solutions), and purified by distillation.
- Avoids formation of bis-derivatives and quaternary ammonium salts due to the use of methylamine in excess.
- High conversion rates (>99%) and yields around or exceeding 75%.
- The process is scalable and amenable to industrial application.
Representative Data Summary:
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Chlorination of benzyl alcohol | Thionyl chloride, solvent-free or solvent, -10°C to reflux | 3,5-bis(trifluoromethyl)-benzyl chloride, high purity |
| Amino-dehalogenation | Methylamine (≥5x excess), methanol, 50-60°C, 2-10 h | >99% conversion, ~75% isolated yield |
| Work-up | Aqueous washes with NaHCO3, NaOH; distillation | Pure 3,5-bis(trifluoromethyl)-N-methylbenzylamine |
Source: WO2007107818A2 patent and associated experimental details
Reductive Amination of Aldehyde Intermediates
- Another synthetic approach involves the preparation of a 3,5-bis(trifluoromethyl)phenyl-substituted aldehyde intermediate, followed by reductive amination with aniline derivatives or methylamine to introduce the amine functionality.
- Aldehyde Intermediate Synthesis: 3,5-bis(trifluoromethyl)acetophenone is reacted with 4-hydrazinobenzoic acid in ethanol under reflux to form a hydrazone intermediate, which is then converted to the pyrazole aldehyde via Vilsmeier-Haack reaction.
- Reductive Amination: The aldehyde is subjected to reductive amination with amines in the presence of reducing agents, yielding the target amine compounds.
- Robust method allowing diverse substitution on the amine moiety without affecting yield.
- Suitable for synthesizing a range of analogues for biological activity studies.
- Multi-step synthesis with intermediate purification.
- Yields are generally good but may vary depending on substituents.
Representative Data Summary:
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Hydrazone formation | 3,5-bis(trifluoromethyl)acetophenone + 4-hydrazinobenzoic acid, reflux in ethanol, 8 h | Hydrazone intermediate, isolated by filtration |
| Vilsmeier-Haack formylation | Reaction with Vilsmeier reagent | Pyrazole aldehyde intermediate |
| Reductive amination | Aldehyde + amine + reducing agent | Target amine compounds, good yields |
Source: Research article on pyrazole derivatives synthesis and antimicrobial studies
Comparative Analysis of Preparation Methods
| Aspect | Amino-Dehalogenation Route | Reductive Amination Route |
|---|---|---|
| Starting materials | Benzyl halide and methylamine | Ketone and hydrazine derivatives |
| Number of steps | 2 (halide formation + amination) | 3+ (hydrazone formation, formylation, amination) |
| Reaction conditions | Mild to moderate temperature, polar solvents | Reflux, multiple reagents |
| Yield | High (~75% or more) | Good, but variable depending on substituents |
| By-product formation | Minimal with excess methylamine | Possible side reactions during multi-step process |
| Scalability | Industrially viable | More suited for research and small scale |
| Purification | Distillation and aqueous washes | Filtration and chromatographic purification |
Key Research Findings and Notes
- The amino-dehalogenation process is particularly effective due to the suppression of side reactions by using an excess of methylamine, which prevents over-alkylation and quaternization.
- Chlorination of benzyl alcohol to benzyl chloride is efficient and can be performed solvent-free, which is advantageous for green chemistry considerations.
- Reductive amination methods provide flexibility for structural diversification but require careful control of reaction conditions to maintain yields and purity.
- The presence of trifluoromethyl groups enhances the chemical stability and biological activity of the final amine compound, making these synthetic routes valuable for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Drug Synthesis:
This compound is instrumental in the synthesis of novel pharmaceuticals. Its structural characteristics allow it to interact with specific receptors, making it a valuable building block for drugs targeting various biological pathways. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of potential drug candidates, which can lead to improved pharmacokinetic profiles .
Case Study Example:
Research has shown that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology .
Agricultural Chemistry
Agrochemical Formulation:
The compound serves as a key intermediate in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability. The incorporation of this compound into formulations can lead to better performance in controlling pests and diseases in crops .
Impact on Crop Yield:
Studies indicate that formulations containing this compound have resulted in increased crop yields due to enhanced pest resistance and reduced chemical degradation in the environment .
Material Science
Advanced Materials Development:
In material science, this compound is utilized in developing advanced materials such as coatings and polymers. Its high thermal stability and chemical resistance make it suitable for applications requiring durability under harsh conditions .
Applications in Coatings:
The compound has been incorporated into protective coatings for industrial applications, demonstrating improved performance against corrosion and chemical exposure compared to traditional materials .
Research on Fluorinated Compounds
Chemical Reactivity Studies:
The presence of trifluoromethyl groups makes this compound a subject of interest in studies exploring the effects of fluorination on chemical reactivity and biological activity. Researchers investigate how these groups influence interactions with enzymes and other biomolecules .
Biochemical Interactions:
Investigations have revealed that this compound can modulate enzyme activity, potentially leading to new insights into metabolic pathways and therapeutic targets .
Environmental Chemistry
Environmental Impact Assessment:
Researchers utilize this compound to assess the environmental impact of fluorinated chemicals. Its stability and persistence raise concerns about its ecological footprint, prompting studies aimed at developing safer alternatives for industrial applications .
Development of Safer Alternatives:
Ongoing research focuses on identifying less harmful substitutes for fluorinated compounds used in various industries, with this compound serving as a reference point for evaluating new formulations .
Summary Table of Applications
| Field | Application | Impact/Outcome |
|---|---|---|
| Pharmaceutical Development | Drug synthesis targeting specific receptors | Potential therapeutic agents for cancer treatment |
| Agricultural Chemistry | Intermediate for agrochemicals | Improved crop yields through enhanced pest resistance |
| Material Science | Development of coatings and polymers | Increased durability against corrosion |
| Fluorinated Compounds | Studies on chemical reactivity | Insights into metabolic pathways |
| Environmental Chemistry | Assessment of environmental impact | Development of safer industrial alternatives |
Mechanism of Action
The mechanism of action of (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to its effects on various biological pathways. Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound shares structural motifs with several analogs, differing primarily in substituents and functional groups. Below is a comparative analysis:
3,5-Bis(trifluoromethyl)benzylamine (CAS 85068-29-7)
- Structure : Benzylamine core with 3,5-di-CF3 substitution.
- Molecular Formula : C9H7F6N; MW : 243.15 g/mol .
- Applications : Used as a building block in bioactive molecule synthesis, such as G protein-coupled receptor ligands (e.g., compound 12p in ) .
- Key Difference: Lacks the phenoxy linker present in the target compound, reducing steric bulk and altering electronic properties.
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene (CAS 240800-49-1)
- Structure: Nitrobenzene substituted with 3,5-di-CF3 phenoxy.
- Molecular Formula: C14H7F6NO3; MW: 351.20 g/mol .
- Applications : Intermediate in organic synthesis; nitro group enables further functionalization (e.g., reduction to amines).
1-(3,5-Bis(trifluoromethyl)phenyl)-3-methylthiourea
- Structure : Thiourea derivative with 3,5-di-CF3 phenyl and methylamine.
- Molecular Formula : C10H8F6N2S; MW : 302.24 g/mol (calculated).
- Applications : Demonstrates antimicrobial activity due to the thiourea moiety (-NHC=S), which enhances hydrogen-bonding capabilities .
- Key Difference : Thiourea functional group introduces sulfur, modifying electronic and steric profiles compared to the target compound’s primary amine .
Data Table: Structural and Functional Comparison
*Target compound data are estimated based on structural analogs.
Research Findings: Substituent Effects on Properties
Trifluoromethyl Groups :
- Enhance lipophilicity (logP increase) and resistance to oxidative metabolism, critical for drug bioavailability .
- Electron-withdrawing nature stabilizes aromatic systems, influencing binding interactions in enzyme pockets .
Functional Group Variations: Methylamine (-CH2NH2): Primary amine enables hydrogen bonding and salt bridge formation, crucial for receptor binding . Nitro (-NO2): Facilitates redox reactions but may confer toxicity, limiting therapeutic utility . Thiourea (-NHC=S): Enhances antimicrobial activity via metal chelation and membrane disruption .
Biological Activity
(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine is a compound of interest due to its unique chemical structure, which includes trifluoromethyl groups known for enhancing biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.
- IUPAC Name : this compound
- Molecular Formula : C15H11F6N
- Molecular Weight : 335.25 g/mol
- CAS Number : 771572-16-8
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency against several biological pathways.
- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to increase the potency of compounds in inhibiting enzymes such as reverse transcriptase and other key metabolic enzymes .
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess significant antifungal activity, particularly against pathogens like Erysiphe graminis and Sphaerotheca fuliginea, which are responsible for various plant diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, with potential applications in cancer therapy .
Antifungal Activity
A study conducted on novel bis(trifluoromethyl)phenyl-based strobilurin analogues revealed that these compounds exhibited superior antifungal activity compared to conventional fungicides like azoxystrobin. The synthesized compounds demonstrated effective inhibition against Erysiphe graminis with IC50 values significantly lower than those of existing treatments .
Anticancer Potential
Research focusing on the anticancer properties of similar trifluoromethyl-containing compounds has shown promising results. For instance, certain derivatives were tested against multiple human cancer cell lines, demonstrating IC50 values that were competitive with established chemotherapeutics like Doxorubicin. Notably, one compound exhibited an IC50 of 22.4 μM against the PACA2 pancreatic cancer cell line .
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antifungal | Erysiphe graminis | Lower than azoxystrobin |
| Anticancer | PACA2 (pancreatic cancer) | 22.4 μM |
| Enzyme Inhibition | Reverse transcriptase | Enhanced potency |
Applications
The unique biological properties of this compound suggest several potential applications:
- Agricultural Fungicides : Due to its antifungal properties, it can be developed into a new class of fungicides.
- Pharmaceutical Development : Its anticancer potential positions it as a candidate for further drug development in oncology.
Q & A
Q. What are the recommended synthetic routes for (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura couplings) to introduce trifluoromethyl-substituted aromatic groups. For example, a Pd-catalyzed coupling between a halogenated phenyl precursor and a trifluoromethyl-containing moiety, followed by reductive amination to install the methylamine group, is a viable route . Optimization includes:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Deprotection Strategies : Employ NaOH or Bu₄NF for cleavage of protecting groups (e.g., trifluoroacetyl) without degrading sensitive substituents .
- Yield Enhancement : Conduct reactions under inert atmospheres (N₂/Ar) and monitor progress via TLC or HPLC.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence and position of trifluoromethyl groups (δ ~ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion confirmation (e.g., [M+H]⁺ or [M-NH₂]⁺ peaks).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Use C18 columns and acetonitrile/water gradients for separation .
Q. What safety protocols are critical when handling this compound, given its trifluoromethyl and aromatic amine functionalities?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Waste Disposal : Collect halogenated waste separately, as trifluoromethyl groups may generate toxic HF upon combustion .
- Storage : Store in amber glass under inert gas (Ar) at -20°C to prevent amine oxidation .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The -CF₃ groups significantly reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the phenoxy group. This can be quantified via:
Q. How can discrepancies in reported thermochemical data (e.g., boiling points) be resolved?
Methodological Answer: Contradictions in boiling points (e.g., 358 K vs. 358.2 K ) arise from measurement techniques (e.g., reduced pressure vs. ambient). To resolve:
Q. What computational models predict the environmental persistence and ecotoxicity of this compound?
Methodological Answer:
- QSPR Models : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (BCF).
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioaccumulation potential.
- Toxicity Profiling : Leverage TEST (Toxicity Estimation Software Tool) to predict acute/chronic effects on aquatic organisms .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement studies (e.g., 5-HT₂A/C receptors) with tritiated DOI (2,5-dimethoxy-4-iodoamphetamine) as a reference .
- Mutagenesis Studies : Modify key residues in target receptors (e.g., serotonin receptors) via CRISPR-Cas9 to identify binding hotspots.
- SAR Libraries : Synthesize analogs with varied substituents (e.g., -OCH₃, -Cl) and correlate activity with steric/electronic parameters .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Process Optimization : Replace column chromatography with recrystallization or distillation for purification.
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs.
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
